N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
N-[(Oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrazine ring and an oxolane (tetrahydrofuran) moiety linked via a methylene bridge. This compound is structurally notable for its dual heterocyclic systems, which may confer unique physicochemical and biological properties. The oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability in drug candidates, while the pyrazine ring contributes to π-π stacking interactions in biological targets . Synthetic routes for related compounds involve multi-step reactions, including cyclization of carboxamide precursors and nucleophilic substitutions, as detailed in patent literature .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-11(15-6-8-2-1-5-19-8)12-16-10(17-20-12)9-7-13-3-4-14-9/h3-4,7-8H,1-2,5-6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHRKGSZGHPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.
Introduction of the oxadiazole ring: The oxadiazole ring is introduced via cyclization reactions involving appropriate reagents and conditions.
Attachment of the tetrahydrofuran moiety: The tetrahydrofuran ring is attached through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the oxadiazole-5-carboxamide position or variations in the pyrazine/oxolan substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Substituent Effects on Solubility and Bioavailability :
- The oxolan-2-ylmethyl group in the target compound improves aqueous solubility compared to phenyl or trifluoromethyl analogs, making it more suitable for oral administration .
- Trifluoromethyl-substituted derivatives (e.g., compounds from and ) exhibit enhanced metabolic stability but may suffer from reduced solubility .
Biological Target Engagement: Dual oxadiazole cores (as in ’s phenyl-substituted analog) increase binding affinity to enzymes with dual active sites, such as kinases or phosphodiesterases .
Synthetic Accessibility: The target compound’s synthesis (via methyl ester intermediates and amine coupling) achieves moderate yields (31–56%), comparable to trifluoromethyl analogs but lower than cyanopyrazine derivatives (85–95%) .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide?
- Methodology : The synthesis typically involves:
Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or polyphosphoric acid) .
Coupling Reactions : Amide bond formation between the oxadiazole-carboxylic acid and the oxolan-2-ylmethyl amine using coupling agents like EDCI/HOBt or DCC .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Reaction temperature (60–100°C), solvent choice (DMF or THF), and stoichiometric ratios of intermediates .
Q. How can the structural integrity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., oxolan-2-yl methyl protons at δ 3.5–4.0 ppm; pyrazine protons at δ 8.5–9.0 ppm) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₃N₅O₃: 294.10) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Approach :
- Catalyst Screening : Test alternatives to EDCI, such as HATU or T3P, to improve coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield .
- Solvent-Free Conditions : Explore mechanochemical synthesis to minimize solvent waste .
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Methodology :
Orthogonal Assays : Compare results from MTT (cell viability) and caspase-3/7 assays (apoptosis) to confirm mechanisms .
Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing oxolan-2-yl with furan-2-yl) to isolate pharmacophores .
Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Tools :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing redox behavior) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like GSK-3β (binding energy < −8 kcal/mol suggests strong affinity) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Framework :
- Core Modifications : Synthesize analogs with variations in the oxadiazole (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) or pyrazine substituents .
- Bioisosteric Replacement : Substitute oxolan-2-yl with tetrahydrofuran-3-yl to assess steric effects .
- Pharmacokinetic Profiling : Measure logP (octanol/water partition coefficient) to correlate lipophilicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
